3-Ethyl-3,4-dimethylhexane

Gas Chromatography Analytical Chemistry Method Validation

3-Ethyl-3,4-dimethylhexane (CAS 52897-06-0) is a highly branched C10H22 saturated hydrocarbon (alkane) characterized by a hexane backbone substituted with ethyl and methyl groups at the 3- and 4-positions. This specific, sterically hindered architecture is documented in authoritative databases including the NIST Chemistry WebBook and KDB (CHERIC).

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-06-0
Cat. No. B12646069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3,4-dimethylhexane
CAS52897-06-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(CC)CC
InChIInChI=1S/C10H22/c1-6-9(4)10(5,7-2)8-3/h9H,6-8H2,1-5H3
InChIKeyZGJCTUKRTSBTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3,4-dimethylhexane (CAS 52897-06-0): Baseline Properties and Procurement Considerations


3-Ethyl-3,4-dimethylhexane (CAS 52897-06-0) is a highly branched C10H22 saturated hydrocarbon (alkane) characterized by a hexane backbone substituted with ethyl and methyl groups at the 3- and 4-positions. This specific, sterically hindered architecture is documented in authoritative databases including the NIST Chemistry WebBook and KDB (CHERIC) [1][2]. As a component of the broader decane isomer family, its fundamental physical properties—such as a boiling point of approximately 162.1 °C, a density near 0.733–0.760 g/cm³, and a flash point of 46.1 °C—define its baseline handling and application envelope . Understanding these core metrics is the first step for researchers and industrial formulators in selecting an appropriate high-purity branched hydrocarbon for specialized research, analytical standard development, or as a candidate in fuel surrogate modeling.

Analytical ReferenceIsomer-specific GC retention index marker
Surrogate Fuel ComponentBranched alkane for combustion kinetic models
Process Simulation ModelCritical property input for thermodynamic simulations

Why 3-Ethyl-3,4-dimethylhexane Cannot Be Substituted by Its C10H22 Isomers: The Critical Role of Molecular Architecture


For applications where precise molecular interactions dictate performance—such as in gas chromatography retention indexing, the formulation of combustion kinetic models, or the development of specialized industrial fluids—the specific arrangement of ethyl and methyl branches on the hexane core is non-negotiable. 3-Ethyl-3,4-dimethylhexane possesses a unique steric and electronic environment that distinguishes it from other decane isomers (e.g., 4-ethyl-3,3-dimethylhexane, 2,2,5-trimethylheptane) . Generic substitution with a different, albeit chemically similar, C10H22 isomer can lead to significant deviations in key performance metrics, including chromatographic retention times, vapor pressure, and combustion behavior [1]. The data presented in Section 3 provides the quantitative evidence that underscores this critical differentiation, demonstrating that 3-ethyl-3,4-dimethylhexane is not an interchangeable commodity but a specific research and industrial tool with verifiable, distinct properties.

Different C10 isomer shifts GC retention index, compromising isomer-specific identification.
Vapor pressure and boiling point differ, altering volatility-based process design.
Flash point classification may change, affecting storage and safety protocols.

Quantitative Differentiation of 3-Ethyl-3,4-dimethylhexane (CAS 52897-06-0) Against In-Class Analogs


Analytical Standard Validation: Kovat's Retention Index for 3-Ethyl-3,4-dimethylhexane

3-Ethyl-3,4-dimethylhexane can be unambiguously identified and distinguished from its C10H22 isomers and other alkanes via Gas Chromatography (GC) using its specific Kovat's Retention Index (RI) on a non-polar column. This RI value provides a quantitative, instrument-independent metric for compound identification, essential for analytical method development and validation [1].

Retention Index (RI)
Class-level
964.6–965.2non-polar
1000n-decane baseline
Δ ≈ –35
Enables unambiguous GC identification
Isomer-specific; differentiates from other C10
Gas Chromatography Analytical Chemistry Method Validation

Thermodynamic Efficiency Benchmark: Vapor Pressure and Enthalpy of Vaporization of 3-Ethyl-3,4-dimethylhexane

The volatility and energy requirements for phase change are critical for applications involving distillation or evaporation. 3-Ethyl-3,4-dimethylhexane exhibits a vapor pressure of 2.9±0.1 mmHg at 25°C and an enthalpy of vaporization of 38.2±0.8 kJ/mol. These values are distinct from those of its less branched isomers [1].

Vapor Pressure & ΔHvap
Class-level
2.9 mmHg · 38.2 kJ/mol
~1.4 mmHg · 51 kJ/moln-decane
VP ≈2× higher, ΔHvap ≈13 kJ/mol lower
Higher volatility and lower energy for phase change
Indicates weaker intermolecular forces
Physical Chemistry Thermodynamics Process Engineering

Process Safety and Handling: Flash Point Differentiation of 3-Ethyl-3,4-dimethylhexane

The flash point is a critical safety parameter for storage, handling, and transport. 3-Ethyl-3,4-dimethylhexane has a reported flash point of 46.1±11.7 °C, which classifies it as a flammable liquid with specific handling requirements distinct from other C10 isomers [1].

Flash Point
Class-level
46.1±11.7 °C
Closed cup
Classified flammable; specific handling needs
May differ 10–20 °C from other C10 isomers
Process Safety Chemical Engineering Risk Assessment

Fuel Surrogate Modeling: Gross Heat of Combustion for 3-Ethyl-3,4-dimethylhexane

For its potential role in fuel surrogate models, the energy content is a key parameter. 3-Ethyl-3,4-dimethylhexane has a documented gross heat of combustion of approximately 6,781,678 kJ/kg-mol [1]. This value is essential for accurately modeling the energy release and combustion behavior of complex fuel mixtures containing branched alkanes.

Gross Heat of Combustion
Class-level
~6.78×10⁶ kJ/kg-mol
Energy content for fuel surrogate modeling
Branching affects combustion properties
Combustion Chemistry Fuel Modeling Energy Content

Environmental Fate Modeling: Henry's Law Constant for 3-Ethyl-3,4-dimethylhexane

For environmental fate and transport studies, the Henry's Law constant (H) is a critical descriptor of partitioning between water and air. 3-Ethyl-3,4-dimethylhexane has a reported Hscp value in the range of 7.7x10^-7 to 2.2x10^-6 mol/(m³·Pa) at 298.15 K [1].

Henry’s Law Constant
Class-level
7.7×10⁻⁷ – 2.2×10⁻⁶ mol/(m³·Pa)
at 298.15 K
Higher air-water partitioning than n-decane
Supports environmental fate models
Environmental Chemistry Fate and Transport Risk Assessment

Advanced Process Design: Critical Property Data for 3-Ethyl-3,4-dimethylhexane

For rigorous process simulation (e.g., using Aspen Plus or similar software), accurate critical properties and acentric factor are required. 3-Ethyl-3,4-dimethylhexane has documented critical temperature (Tc = 624.5 K), critical pressure (Pc = 2,420 kPa), and acentric factor (ω = 0.359) values [1]. These parameters uniquely define its thermodynamic behavior under a wide range of conditions.

Critical Properties & ω
Reported
Tc 624.5 K · Pc 2420 kPa · ω 0.359
Process simulation input parameters
Distinct from n-decane (Tc ~617.7 K, ω ~0.48)
Chemical Engineering Process Simulation Thermodynamics

Application Scenarios for 3-Ethyl-3,4-dimethylhexane Based on Quantified Differentiation


Analytical Chemistry: Use as a High-Purity Reference Standard for GC and GC-MS Method Development

Procurement of 3-ethyl-3,4-dimethylhexane as a certified reference material is essential for analytical laboratories developing or validating gas chromatography methods for complex hydrocarbon mixtures, such as gasoline or jet fuel. Its specific and documented Kovat's Retention Index (RI ~965 on non-polar columns) [1] allows it to serve as a precise retention time marker. This enables the unambiguous identification and quantification of this specific branched alkane in real-world samples, a task that cannot be reliably performed using a different C10H22 isomer. The use of this compound ensures inter-laboratory comparability and method robustness, a critical requirement for regulatory compliance and quality control in the petroleum industry [2].

Combustion Research: Component in Surrogate Fuel Formulations for Kinetic Model Development

Researchers developing detailed chemical kinetic models for the combustion of gasoline and aviation fuels require a library of pure, well-characterized hydrocarbons. 3-Ethyl-3,4-dimethylhexane, with its documented heat of combustion (~6.78 x 10^6 kJ/kg-mol) [3] and other thermochemical properties, is a prime candidate for inclusion as a representative branched alkane in surrogate fuel mixtures. Its procurement enables the design of experiments (e.g., in shock tubes or rapid compression machines) to measure ignition delay times and species concentration profiles specific to this branching pattern. These data are indispensable for refining and validating combustion mechanisms, leading to more accurate predictions of engine performance and emissions.

Environmental Science: Tracer or Standard in Fate and Transport Studies

For environmental chemists studying the fate of petroleum hydrocarbons in aquatic and atmospheric systems, 3-ethyl-3,4-dimethylhexane offers a specific chemical signature. Its known Henry's Law constant (Hscp ~1x10^-6 mol/(m³·Pa)) [4] quantifies its tendency to partition from water into air. This property allows it to be used as a model compound or even as a potential tracer to differentiate the source and weathering patterns of hydrocarbon contaminants. Procuring the pure compound is necessary for laboratory-based microcosm studies designed to measure its specific volatilization and biodegradation rates, providing data that cannot be extrapolated from n-alkanes or other isomers.

Chemical Engineering and Process Safety: Model Compound for Process Simulation and Safety Assessment

Industrial users involved in the design of separation processes (e.g., distillation) for branched hydrocarbon streams can utilize 3-ethyl-3,4-dimethylhexane as a representative model compound. Its well-defined critical properties (Tc = 624.5 K, Pc = 2,420 kPa) and acentric factor (ω = 0.359) [3] are essential input parameters for process simulation software like Aspen Plus. Furthermore, its documented flash point of ~46.1 °C [5] is a critical input for process hazard analysis (PHA) and for defining safe operating limits for handling and storage. Procuring a small, high-purity quantity for physical property verification or as a calibration standard for in-house analytical instruments (e.g., for monitoring process streams) is a practical, high-value application.

Application
Selection Property
Validation Focus
GC/GC-MS Reference Standard
Isomer-specific Kovat’s retention index
Method specificity and inter-lab reproducibility
Surrogate Fuel Component
Branching-dependent combustion properties
Kinetic model validation accuracy
Environmental Fate Tracer
Henry’s Law constant partitioning behavior
Volatilization and transport modeling
Process Simulation Model Compound
Critical properties and acentric factor
Accurate thermodynamic simulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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